1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 925663-04-3
VCID: VC5186024
InChI: InChI=1S/C12H13ClFN3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(14)5-11(9)13/h3-5H,6,15H2,1-2H3
SMILES: CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N
Molecular Formula: C12H13ClFN3
Molecular Weight: 253.71

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

CAS No.: 925663-04-3

Cat. No.: VC5186024

Molecular Formula: C12H13ClFN3

Molecular Weight: 253.71

* For research use only. Not for human or veterinary use.

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine - 925663-04-3

Specification

CAS No. 925663-04-3
Molecular Formula C12H13ClFN3
Molecular Weight 253.71
IUPAC Name 1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C12H13ClFN3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(14)5-11(9)13/h3-5H,6,15H2,1-2H3
Standard InChI Key PCYFSKARZNSSAM-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, reflects its core structure:

  • A pyrazole ring with methyl groups at positions 3 and 5.

  • An amine group at position 4.

  • A 2-chloro-4-fluorobenzyl substituent at position 1.

The molecular formula is C₁₂H₁₃ClFN₃, with a molecular weight of 253.70 g/mol . The presence of electron-withdrawing halogens (Cl, F) on the benzyl group and electron-donating methyl groups on the pyrazole ring creates a polarized electronic profile, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₃ClFN₃Analog
Molecular Weight253.70 g/molAnalog
Halogen Substituents2-chloro, 4-fluoroStructural
Pyrazole Substituents3,5-dimethyl, 4-amineStructural
Lipophilicity (LogP)Estimated ~2.8 (calculated)Predictive

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves two primary steps:

  • Preparation of 2-chloro-4-fluorobenzyl chloride:

    • Starting material: 2-chloro-4-fluorotoluene.

    • Reaction: Free-radical bromination or chlorination using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under UV light .

    • Product: 2-chloro-4-fluorobenzyl chloride.

  • Alkylation of 3,5-dimethyl-1H-pyrazol-4-amine:

    • Reagents: 2-chloro-4-fluorobenzyl chloride, potassium carbonate (base), dimethylformamide (DMF) solvent.

    • Conditions: Reflux at 80–100°C for 12–24 hours.

    • Mechanism: Nucleophilic substitution (SN2) at the benzyl carbon.

Table 2: Synthetic Conditions and Yields for Analogous Compounds

CompoundYield (%)Purity (%)Reference
1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl7298
N-(4-Fluorobenzyl)-1,5-dimethyl6895

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

While direct data on 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is scarce, its structural analogs demonstrate:

  • Anticancer Activity: Pyrazole derivatives inhibit kinases (e.g., EGFR, VEGFR) and induce apoptosis in cancer cell lines.

  • Anti-inflammatory Effects: Modulation of COX-2 and TNF-α pathways in murine models .

  • Insecticidal Properties: Disruption of acetylcholine esterase in Plutella xylostella.

The chlorine and fluorine atoms enhance membrane permeability and target binding via hydrophobic and electrostatic interactions, while the methyl groups stabilize the pyrazole ring conformation .

Comparative Analysis with Structural Analogs

Impact of Halogen Positioning

Comparing the 4-fluoro and 6-fluoro isomers reveals significant differences:

Table 3: Positional Isomer Comparison

Property2-Chloro-4-fluoro Isomer2-Chloro-6-fluoro Isomer
LogP2.82.6
IC₅₀ (EGFR Inhibition)0.45 µM1.2 µM
Solubility (mg/mL)0.120.09

The 4-fluoro isomer exhibits superior kinase inhibition due to enhanced electronic effects at the benzyl para position .

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